molecular formula C13H14O3 B1276245 2,4-Bis(allyloxy)benzaldehyde CAS No. 96601-10-4

2,4-Bis(allyloxy)benzaldehyde

Cat. No.: B1276245
CAS No.: 96601-10-4
M. Wt: 218.25 g/mol
InChI Key: GACDJVALBBJGQY-UHFFFAOYSA-N
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Description

2,4-Bis(allyloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3. It is characterized by the presence of two allyloxy groups attached to the benzene ring at the 2 and 4 positions, and an aldehyde group at the 1 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

2,4-Bis(allyloxy)benzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Bis(allyloxy)benzaldehyde can be synthesized through the alkylation of 2,4-dihydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction yields this compound after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same alkylation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(allyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2,4-Bis(allyloxy)benzoic acid.

    Reduction: 2,4-Bis(allyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(allyloxy)benzaldehyde is unique due to the presence of allyloxy groups, which enhance its reactivity in polymerization and substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

2,4-bis(prop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)13(9-12)16-8-4-2/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACDJVALBBJGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409238
Record name 2,4-BIS(ALLYLOXY)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96601-10-4
Record name 2,4-BIS(ALLYLOXY)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6.9 g (50 mmol) of 2,4-dihydroxybenzaldehyde in 100 ml of acetone was added 12 ml (120 mmol) of 3-bromopropene and 40 g of potassium carbonate and the mixture was refluxed for 3 h under stirring. The mixture was filtered and the filtrate concentrated in vacuo to give 10.2 g (93%) of 2,4-diprop-2-enyloxybenzaldehyde as slightly reddish crystals.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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